N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of related triazine compounds involves versatile methodologies. For example, N-tert-Butanesulfinyl imines are intermediates in the asymmetric synthesis of amines, showcasing the utility of tert-butyl groups in synthetic chemistry (Ellman, Owens, & Tang, 2002). Similarly, derivatives of 1,3,5-triazines have been synthesized from chloro-triazines and amines indicating a method for substituting triazine compounds (Popov et al., 1999).
Molecular Structure Analysis
Crystal structure determination plays a vital role in understanding the properties of triazine derivatives. The study of a related compound, 4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, through single-crystal X-ray diffraction highlights the importance of structural analysis in comprehending the chemical behavior of triazine compounds (Hu et al., 2010).
Chemical Reactions and Properties
The reactivity of triazine derivatives can vary significantly with their substitution pattern. For instance, amine exchange reactions involving triazine compounds demonstrate the chemical versatility of the triazine ring (Sun Min’yan’ et al., 2010). These reactions are crucial for further functionalization and application of triazine-based compounds.
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. Studies on similar compounds, such as the synthesis and characterization of benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, provide insights into how the molecular framework affects physical properties (Liang et al., 2012).
Scientific Research Applications
Specific Scientific Field
Summary of the Application
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine derivatives have been investigated for their antimicrobial activity . These compounds exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Methods of Application or Experimental Procedures
The 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional method or by using microwave irradiation . Using microwave irradiation gave the desired products in less time, good yield and higher purity .
Results or Outcomes
Some tested compounds showed promising activity against Staphylococcus aureus and Escherichia coli . Compounds (10), (16), (25) and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin . Compounds (13) and (14) have antimicrobial activity against E. coli comparable to that of ampicillin, while the activity of compounds (9 – 12) and (15) is about 50% of that of ampicillin .
Synthesis of N-tert-butyl Amides
Specific Scientific Field
Summary of the Application
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine is used as a catalyst for the synthesis of a series of N-tert-butyl amides .
Methods of Application or Experimental Procedures
The reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate is catalyzed by N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine .
Results or Outcomes
The reaction yields a series of N-tert-butyl amides in excellent isolated yields .
Hydrogen-Bond Networks and Organocatalysts
Specific Scientific Field
Summary of the Application
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine is used as a building block for preparing chiral thiourea organocatalysts . These compounds form extended hydrogen-bond networks in the solid state .
Methods of Application or Experimental Procedures
The reaction of ammonia with 4,6-di-tert-butyl-2-chloro-1,3,5-triazine gives 4,6-di-tert-butyl-1,3,5-triazin-2-amine . This compound forms extended hydrogen-bond networks in the solid state according to X-ray crystallography .
Results or Outcomes
The resulting compounds are structural analogs of Takemoto’s chiral thiourea organocatalysts . They feature a strong intramolecular N–H to N-1 hydrogen bond .
Synthesis of Pyrido[2,3-d]pyrimidines
Specific Scientific Field
Summary of the Application
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine is used as a catalyst for the synthesis of pyrido[2,3-d]pyrimidines .
Methods of Application or Experimental Procedures
The synthesis involves oxidation coupling, intramolecular cyclization, and dehydrogenation aromatization .
Results or Outcomes
The reaction provides multi-substituted pyrido[2,3-d]pyrimidines/thiopyrido[2,3-d]pyrimidines in moderate to excellent yields .
Synthesis of Chiral Thiourea Organocatalysts
Specific Scientific Field
Summary of the Application
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine is used as a building block for preparing chiral thiourea organocatalysts . These compounds form extended hydrogen-bond networks in the solid state .
Methods of Application or Experimental Procedures
The reaction of ammonia with 4,6-di-tert-butyl-2-chloro-1,3,5-triazine gives 4,6-di-tert-butyl-1,3,5-triazin-2-amine . This compound forms extended hydrogen-bond networks in the solid state according to X-ray crystallography .
Results or Outcomes
The resulting compounds are structural analogs of Takemoto’s chiral thiourea organocatalysts . They feature a strong intramolecular N–H to N-1 hydrogen bond .
Synthesis of 4-Hydroxynaphthyridines
Specific Scientific Field
Summary of the Application
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine is used in the synthesis of 4-hydroxynaphthyridines .
Methods of Application or Experimental Procedures
The reaction was later extended for the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines .
Results or Outcomes
Future Directions
The future directions of “N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine” could involve further exploration of its use in the synthesis of chiral thiourea organocatalysts . Additionally, more research could be conducted to understand its physical and chemical properties, safety and hazards, and potential applications in various fields.
properties
IUPAC Name |
N-tert-butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2N4/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPFUMMXOGOLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950009 | |
Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-4,6-dichloro-1,3,5-triazin-2-amine | |
CAS RN |
27282-85-5 | |
Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027282855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butyl-4,6-dichloro-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30950009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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